2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent.
Introduction of the 3-nitrobenzyl group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.
Attachment of the benzamide core: The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The benzamide core can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of difluoro groups: Yields various substituted benzamides.
Coupling reactions: Forms new amide or sulfonamide derivatives.
Scientific Research Applications
2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring and benzamide core can bind to proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Similar structure but with different substituents on the benzamide core.
1,3,4-oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring.
Uniqueness
This compound is unique due to the combination of difluoro groups, a nitrobenzyl thioether, and an oxadiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4S/c18-12-5-2-6-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-3-1-4-11(7-10)23(25)26/h1-7H,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYEZAFFVSMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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